C.I. Basic Blue 75
Description
Basic dyes like C.I. Basic Blue 75 are characterized by their positive charge, which facilitates binding to negatively charged substrates such as acrylic fibers, paper, and certain biological tissues.
Properties
CAS No. |
12221-43-1 |
|---|---|
Molecular Formula |
C22H22N3O.Cl3Zn C22H22Cl3N3OZn |
Molecular Weight |
516.2 g/mol |
IUPAC Name |
(7-anilinophenoxazin-3-ylidene)-diethylazanium;trichlorozinc(1-) |
InChI |
InChI=1S/C22H21N3O.3ClH.Zn/c1-3-25(4-2)18-11-13-20-22(15-18)26-21-14-17(10-12-19(21)24-20)23-16-8-6-5-7-9-16;;;;/h5-15H,3-4H2,1-2H3;3*1H;/q;;;;+2/p-2 |
InChI Key |
KLHMIHDWUUHXLQ-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC=C4)OC2=C1)CC.Cl[Zn-](Cl)Cl |
Synonyms |
C.I. Basic Blue 75 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Blue 75 typically involves the condensation of N,N-diethyl-3-methoxybenzenamine with 3-(diethylamino)phenol. The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization and filtration to obtain the final dye product. The industrial process is optimized to ensure high yield and purity of the dye.
Chemical Reactions Analysis
Types of Reactions
C.I. Basic Blue 75 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chromophore structure, affecting the color properties of the dye.
Substitution: The dye can participate in substitution reactions where functional groups on the phenoxazin-5-ium core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce leuco forms of the dye.
Scientific Research Applications
C.I. Basic Blue 75 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic uses, including antimicrobial properties.
Industry: Utilized in the production of colored plastics, inks, and cosmetics
Mechanism of Action
The mechanism of action of C.I. Basic Blue 75 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This interaction is primarily driven by electrostatic forces and hydrogen bonding. The pathways involved in its action include the disruption of cellular processes in microorganisms, leading to their inhibition or death .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: C.I. Basic Blue 3
C.I. Basic Blue 3 (CAS 4444-00-8) shares structural similarities with C.I. Basic Blue 75 as a cationic triarylmethane dye. Studies demonstrate its adsorption behavior in aqueous systems, particularly with potassium humate, where it forms stable complexes via electrostatic interactions and π-π stacking . Key differences include:
- Molecular Structure: Basic Blue 3 has a simpler aromatic framework compared to the hypothesized structure of Basic Blue 75, which may include additional sulfonic or alkylamino groups for enhanced solubility.
- Application : Basic Blue 3 is widely used in wastewater treatment research due to its high adsorption capacity on natural adsorbents like humic acid, whereas Basic Blue 75 may prioritize textile applications .
Table 1: Structural and Functional Comparison of Basic Blue 75 and Basic Blue 3
Functional Analogues: C.I. Acid Blue 75
C.I. Acid Blue 75 (CAS 5863-54-7) is an anionic dye structurally distinct from Basic Blue 75 but functionally relevant for comparative analysis. Key distinctions include:
- Ionic Nature : Acid Blue 75 carries a sulfonate group, making it anionic and suitable for dyeing proteinaceous fibers like wool, unlike the cationic Basic Blue 75 .
- Fastness Properties : Acid Blue 75 exhibits moderate washfastness (ISO 3-4) but poor lightfastness (ISO 2), whereas basic dyes generally show lower lightfastness due to their cationic nature .
Table 2: Performance Comparison of Acid Blue 75 and Basic Blue 75
| Property | C.I. Acid Blue 75 | This compound (Hypothetical) |
|---|---|---|
| Ionic Type | Anionic (sulfonate group) | Cationic (quaternary ammonium) |
| Solubility | Water, ethanol | Water (acidic media) |
| Lightfastness (ISO) | 2 | 1-2 (inferred) |
| Washfastness (ISO) | 3-4 | 3 (inferred) |
| Primary Substrates | Wool, silk | Acrylic fibers, paper |
Research Findings and Environmental Considerations
- Adsorption Mechanisms : Basic dyes like this compound and Basic Blue 3 interact strongly with negatively charged adsorbents (e.g., humic acid, clays) via electrostatic forces. For instance, Basic Blue 3 achieves 95% removal efficiency in humic acid systems, a property critical for water remediation .
- Environmental Impact : Acid dyes (e.g., Acid Blue 75) are less toxic but require stringent pH control during wastewater treatment, whereas basic dyes pose higher ecotoxicity risks due to their persistence and cationic charge .
Q & A
Q. Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
